REACTION_CXSMILES
|
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C([Li])CCC.[B:15]([O:24][CH:25]([CH3:27])[CH3:26])([O:20][CH:21]([CH3:23])[CH3:22])OC(C)C.OC(C(O)(C)C)(C)C.Cl>O1CCCC1.C(OCC)C.O1CCOCC1>[CH3:27][C:25]1([CH3:26])[C:21]([CH3:22])([CH3:23])[O:20][B:15]([C:2]2[S:1][C:9]3[CH:8]=[CH:7][N:6]=[CH:5][C:4]=3[CH:3]=2)[O:24]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C=NC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
33.06 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −70 to −75° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −65° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −30° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 5° C.
|
Type
|
WAIT
|
Details
|
held at that temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 40° C. for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
The dry solid (36 g) was stirred with 400 mL of water for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
CUSTOM
|
Details
|
The solid was dried under a flow of air for 60 hours
|
Duration
|
60 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=2C=NC=CC2S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |